molecular formula C7H11NO2 B7810128 (1S,6R)-6-Ammoniocyclohex-3-enecarboxylate

(1S,6R)-6-Ammoniocyclohex-3-enecarboxylate

Cat. No.: B7810128
M. Wt: 141.17 g/mol
InChI Key: CQINMZNDBYQHKR-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6R)-6-Ammoniocyclohex-3-enecarboxylate is a chemical compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-6-Ammoniocyclohex-3-enecarboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-6-Ammoniocyclohex-3-enecarboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced amino derivatives.

    Substitution: Reactions with electrophiles or nucleophiles to form substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amino derivatives, and various substituted cyclohexene carboxylates .

Scientific Research Applications

(1S,6R)-6-Ammoniocyclohex-3-enecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Explored for its neuroprotective properties and potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1S,6R)-6-Ammoniocyclohex-3-enecarboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acetylcholine receptors, resulting in neuroprotection against various toxicities and diseases . The compound’s effects are mediated through modulation of receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,6R)-6-(Methoxycarbonyl)-1-methyl-3-cyclohexene-1-carboxylic acid
  • (1S,6R)-6-Amino-5-oxocyclohex-2-ene-1-carboxylic acid

Uniqueness

(1S,6R)-6-Ammoniocyclohex-3-enecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(1S,6R)-6-azaniumylcyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQINMZNDBYQHKR-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@H]1C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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